molecular formula C16H22N2O3 B1342681 Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate CAS No. 220898-16-8

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate

Cat. No.: B1342681
CAS No.: 220898-16-8
M. Wt: 290.36 g/mol
InChI Key: OSBULKKZPYXARS-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of tert-butyl 4-oxo-4-phenylbutanoate with ethylenediamine, followed by cyclization and subsequent purification steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can influence various pathways, including neurotransmitter release and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-oxo-7-phenylhomopiperazine-1-carboxylate
  • Indole derivatives : These compounds share a similar heterocyclic structure and are known for their biological activity.

Uniqueness

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in targeting biological molecules.

Properties

IUPAC Name

tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17-14(19)11-13(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBULKKZPYXARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598249
Record name tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220898-16-8
Record name tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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